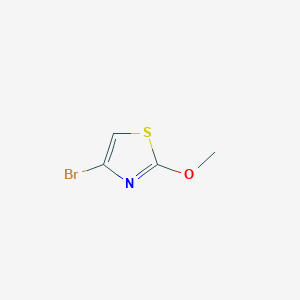

4-Bromo-2-methoxythiazole

Vue d'ensemble

Description

4-Bromo-2-methoxythiazole is a heterocyclic organic compound with the molecular formula C4H4BrNOS. It is characterized by a five-membered ring containing sulfur, nitrogen, and bromine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxythiazole typically involves the bromination of 2-methoxythiazole. One common method includes the reaction of 2-methoxythiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, the use of automated systems for precise control of reaction parameters can further optimize the production process .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the thiazole ring.

Key Reactions and Conditions

Notes :

-

Reactions with primary amines (e.g., methylamine) proceed via a two-step mechanism: deprotonation of the amine by NaH followed by nucleophilic attack at C4 .

-

Thiols require radical initiators (e.g., AIBN) for efficient substitution due to the stability of the thiyl radical intermediate .

Oxidation and Reduction Reactions

The thiazole ring and substituents participate in redox transformations.

Oxidation

| Oxidizing Agent | Conditions | Product | Observations |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | 4-Bromo-2-methoxythiazole 1-oxide | Forms sulfoxide derivative |

| KMnO₄ | H₂SO₄, 0°C | Thiazole ring cleavage | Low yield due to overoxidation |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 25°C | 2-Methoxythiazole | 85% |

| NaBH₄ | THF, 0°C | No reaction | — |

Mechanistic Insights :

-

Catalytic hydrogenation selectively removes the bromine atom without affecting the methoxy group or thiazole ring .

-

Strong reductants like NaBH₄ are ineffective due to the aromatic stability of the thiazole ring.

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 2 directs electrophiles to the para position (C5).

Nitration

| Nitrating Agent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 4-Bromo-5-nitro-2-methoxythiazole | 34% |

Regioselectivity :

-

Nitration occurs at C5 due to the strong para-directing effect of the methoxy group. Steric hindrance from the bromine at C4 limits substitution at other positions .

Coupling Reactions

The bromine atom enables cross-coupling reactions under transition-metal catalysis.

Buchwald–Hartwig Amination

| Catalyst | Ligand | Base | Product | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | 4-(Diphenylamino)-2-methoxythiazole | 68% |

Optimized Conditions :

Comparative Reactivity with Analogues

| Compound | Reactivity at C4 | Notes |

|---|---|---|

| This compound | High (SNAr) | Enhanced by electron-deficient ring |

| 5-Bromo-2-methoxythiazole | Moderate (EAS) | Bromine at C5 reduces NAS efficiency |

| 2-Methoxythiazole | Low | No leaving group at C4 |

Stability Under Reaction Conditions

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Building Block : 4-Bromo-2-methoxythiazole serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its reactivity allows for various substitution reactions, where the bromine atom can be replaced by nucleophiles such as amines or thiols.

2. Biology

- Biological Activities : The compound is studied for its antimicrobial and anticancer properties. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines .

3. Medicine

- Drug Development : Ongoing research aims to explore its pharmacological potential, particularly in developing new therapeutic agents targeting cancer and other diseases. Its mechanism of action may involve interactions with specific enzymes or receptors, modulating cellular pathways .

4. Industrial Applications

- Agrochemicals and Materials Science : The compound is utilized in producing agrochemicals and materials science applications due to its unique chemical properties.

Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The compound demonstrated an IC value of 0.62 μM, indicating potent cytotoxicity compared to standard treatments like Sorafenib (IC = 1.62 μM). The study revealed that the compound induced G2/M cell cycle arrest and promoted apoptosis in a dose-dependent manner.

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 0.62 | Induction of apoptosis |

| Sorafenib | HepG2 | 1.62 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to anticancer properties, thiazole derivatives have been investigated for their anti-inflammatory effects. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-methoxythiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

5-Bromo-2-methoxythiazole: Similar in structure but with the bromine atom at a different position.

4-Bromo-2-thiophenecarboxaldehyde: Contains a thiophene ring instead of a thiazole ring.

2-Bromo-4-methylanisole: Contains an anisole ring instead of a thiazole ring.

Uniqueness: 4-Bromo-2-methoxythiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine, methoxy, and thiazole functionalities makes it a versatile compound for various applications .

Activité Biologique

4-Bromo-2-methoxythiazole is a compound belonging to the thiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of a thiazole ring substituted with a bromine atom at position 4 and a methoxy group at position 2. This configuration is significant as it influences the compound's biological activity.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer properties. A study on similar compounds demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. These compounds showed efficacy against multidrug-resistant (MDR) cancer cells, suggesting that they can overcome common resistance mechanisms associated with traditional chemotherapy agents .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound | Mechanism of Action | Cancer Type | Efficacy (IC50) |

|---|---|---|---|

| This compound | Inhibits tubulin polymerization | Various (in vitro) | Not specified |

| SMART-H | Binds to colchicine site | Prostate, Melanoma | 15 mg/kg (in vivo) |

| SMART-F | Binds to colchicine site | Prostate, Melanoma | 15 mg/kg (in vivo) |

Acetylcholinesterase Inhibition

Another significant aspect of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that thiazole derivatives can effectively inhibit AChE activity, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function .

Antidiabetic Properties

Thiazole derivatives have also been investigated for their antidiabetic properties. Compounds similar to this compound have demonstrated hypoglycemic effects and the ability to improve glucose homeostasis. These compounds may be useful in managing conditions such as Type I and Type II Diabetes Mellitus by enhancing insulin sensitivity and reducing blood glucose levels .

Study on Anticancer Efficacy

In a study evaluating the anticancer efficacy of thiazole derivatives, researchers treated human prostate cancer xenografts with various doses of SMART compounds derived from thiazoles. The results indicated a significant reduction in tumor size compared to control groups, demonstrating the potential of these compounds in cancer therapy .

Study on AChE Inhibition

A separate study focused on synthesizing new thiazole derivatives for AChE inhibition. The findings revealed that several synthesized compounds exhibited substantial inhibitory activity against AChE, with IC50 values comparable to established AChE inhibitors. This suggests that thiazoles may offer a new avenue for Alzheimer's treatment .

Propriétés

IUPAC Name |

4-bromo-2-methoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c1-7-4-6-3(5)2-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZROWEIIPIELCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376855 | |

| Record name | 4-Bromo-2-methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240816-35-7 | |

| Record name | 4-Bromo-2-methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methoxy-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.